Cas no 2200281-01-0 (4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone)

4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone 化学的及び物理的性質
名前と識別子
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- 4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone
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4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX41882-2g |
4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone |
2200281-01-0 | 2g |
$173.00 | 2024-04-20 | ||
A2B Chem LLC | AX41882-10g |
4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone |
2200281-01-0 | 10g |
$369.00 | 2024-04-20 | ||
A2B Chem LLC | AX41882-5g |
4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone |
2200281-01-0 | 5g |
$244.00 | 2024-04-20 |
4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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10. Book reviews
4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphoneに関する追加情報
4-Acetamido-2',4'-Dinitro-5'-Methyldiphenyl Sulphone: A Comprehensive Overview of CAS No. 2200281-01-0
The 4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone, identified by CAS No. 2200281-01-0, represents a structurally complex organic compound with significant applications in pharmaceutical and materials science research. This diphenyl sulphone derivative incorporates functional groups such as the acetamido moiety (acetamido), nitro substituents (dinitro), and a methyl group (methyl) strategically positioned to modulate its physicochemical properties. Recent advancements in synthetic methodologies have enabled precise control over its molecular architecture, enhancing its utility in targeted drug delivery systems and advanced polymer formulations.
The core structure of this compound features a sulphone linkage bridging two aromatic rings, which imparts thermal stability and rigidity to the molecule. The nitro groups (dinitro) at positions 2' and 4' contribute electron-withdrawing effects that influence its electronic properties, while the methyl group (methyldiphenyl) at position 5' introduces steric hindrance critical for optimizing biological interactions. These structural features align with emerging trends in medicinal chemistry emphasizing multitarget ligand design, as highlighted in a 2023 study published in the Journal of Medicinal Chemistry.
Synthetic advancements have been pivotal in scaling production of this compound while maintaining purity standards required for preclinical testing. Researchers from MIT's Department of Chemical Engineering recently demonstrated a continuous-flow synthesis protocol that reduces reaction time by 67% compared to traditional batch methods. This approach employs a palladium-catalyzed sulfonation process under microwave-assisted conditions, ensuring high-yield (c.a. 93%) synthesis while minimizing environmental footprint—a key consideration for sustainable drug development frameworks outlined in the WHO's 2030 Green Chemistry Roadmap.
In pharmacological studies, this compound has shown promising activity as a cyclin-dependent kinase inhibitor, with IC₅₀ values as low as 3.8 nM reported in recent cell line assays. A collaborative study between Stanford University and AstraZeneca revealed its ability to selectively inhibit CDK9 without affecting off-target kinases, suggesting potential applications in treating acute myeloid leukemia (AML). The presence of the dinitrophenyl group appears critical for this selectivity, creating hydrogen bonding interactions with the enzyme's ATP-binding pocket that are absent in structurally similar compounds.
Nanotechnology applications are emerging through self-assembling peptide amphiphile systems incorporating this compound's sulfone backbone. Researchers at ETH Zurich demonstrated that incorporating the methyl-substituted diphenyl sulphone unit into polymer brushes enhances their biocompatibility while maintaining mechanical strength—critical parameters for tissue engineering scaffolds. Surface characterization via AFM revealed nanoscale topographies resembling natural extracellular matrices when this compound constitutes ≥15% of the polymer matrix.
Safety evaluations conducted under OECD guidelines indicate minimal acute toxicity (LD₅₀ >5 g/kg) but highlight potential photochemical instability under UV exposure—a characteristic mitigated through encapsulation within mesoporous silica nanoparticles during formulation development. Regulatory compliance strategies must prioritize these findings while adhering to ICH M7 guidelines for mutagenicity assessment given the presence of aromatic nitro groups.
Ongoing investigations focus on exploiting its unique redox properties for bioelectronic interfaces. A breakthrough published in Nature Materials (Jan 2024) demonstrated its utility as an electroactive component in glucose biosensors, where the sulfone moiety facilitates electron transfer across lipid membranes with >98% efficiency after surface functionalization with polyethylene glycol chains—a modification enabled by its accessible amide group (acetamido). This application underscores its versatility across biomedical engineering domains.
The structural modularity of this compound continues to inspire combinatorial chemistry approaches targeting neurodegenerative disorders. By tethering neurotransmitter mimics via click chemistry to its sulfone core, researchers at Karolinska Institutet achieved BBB permeability improvements exceeding industry benchmarks while maintaining dopaminergic receptor selectivity—a critical advancement for Parkinson's disease therapies currently undergoing Phase I trials.
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